molecular formula C12H23BO2 B14289627 Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester CAS No. 121021-21-4

Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester

Cat. No.: B14289627
CAS No.: 121021-21-4
M. Wt: 210.12 g/mol
InChI Key: XCIFBLKIMXIDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester is a boronic ester derivative characterized by a hexynyl group (a six-carbon alkyne chain) attached to the boron atom and two isopropyl (bis(1-methylethyl)) ester groups. Its general formula is C₆H₉B(OCH(CH₃)₂)₂, with a molecular weight of approximately 240.1 g/mol (estimated based on analogous structures). Boronic esters, classified as RB(OR)₂ compounds , are widely employed in organic synthesis due to their stability and versatility, particularly in cross-coupling reactions like Suzuki-Miyaura couplings.

Properties

CAS No.

121021-21-4

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

hex-1-ynyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C12H23BO2/c1-6-7-8-9-10-13(14-11(2)3)15-12(4)5/h11-12H,6-8H2,1-5H3

InChI Key

XCIFBLKIMXIDIL-UHFFFAOYSA-N

Canonical SMILES

B(C#CCCCC)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Lithium-Mediated Halogen-Boron Transposition

The lithium-halogen exchange reaction is a cornerstone for synthesizing alkynyl boronic esters. In this method, 1-hexynyl lithium intermediates react with triisopropyl borate under inert conditions. A patented process demonstrates that pre-protection of amine groups in precursor molecules (e.g., 2-amino-5-bromopyrimidine) with ketals prevents undesired deprotonation. Using n-butylacetate as a high-boiling solvent (127°C) minimizes degradation, while THF facilitates subsequent boron triisopropyl ester addition. Yields exceed 65% when Amberlyst™ 15 DRY resin is pre-washed with boiling n-butylacetate to remove impurities.

Table 1: Reaction Conditions for Lithium-Mediated Synthesis

Parameter Value Source
Solvent (Step a) n-Butylacetate
Solvent (Step b) THF
Catalyst Amberlyst™ 15 DRY
Temperature Range 110–120°C (Step a); −45°C (Step b)
Yield 65–72%

Magnesium Bromide-Assisted Borylation

Magnesium bromide etherate enhances electrophilic boron trapping in Grignard-like reactions. A Royal Society of Chemistry protocol details the addition of methylboronic acid pinacolate ester to organomagnesium intermediates at −78°C, followed by reflux in diethyl ether. This method achieves 50% yield after silica gel chromatography, though scalability is limited by the need for cryogenic conditions.

Transition Metal-Catalyzed Borylation

Palladium-Catalyzed Miyaura Borylation

Palladium complexes enable direct borylation of 1-hexyne derivatives via Miyaura coupling. A representative procedure employs Pd₂(dba)₃ (8.1 mol%) with triphenylphosphine (9.6:1 P:Pd ratio) and Ag₂O in THF at 70°C. Bis(pinacolato)diboron serves as the boron source, yielding 55–60% of the target ester after 22 hours. Steric hindrance from the hexynyl group necessitates higher catalyst loadings compared to aryl boronic esters.

Table 2: Palladium-Catalyzed Borylation Parameters

Parameter Value Source
Catalyst Pd₂(dba)₃
Ligand PPh₃
Solvent THF
Temperature 70°C
Yield 55–60%

Esterification and Purification Techniques

Acid-Catalyzed Transesterification

Boric acid derivatives undergo esterification with excess isopropyl alcohol in refluxing toluene. A patent highlights the use of p-toluenesulfonic acid (0.1 equiv.) to drive equilibrium toward the bis(1-methylethyl) ester, achieving 70% yield after 24 hours. Neutralization with sodium bicarbonate followed by distillation under reduced pressure (81 mbar) removes residual alcohol.

Chromatographic Purification

Silica gel chromatography with hexanes:ethyl acetate (20:1) effectively separates the target ester from diastereomers. Polar byproducts, such as boroxines, are retained on the column, ensuring ≥95% purity.

Challenges and Optimization Strategies

Steric Hindrance and Intermediate Stability

The linear hexynyl group introduces steric constraints during boron-electrophile coupling. Patent data show that pre-protecting reactive amines with ketals (e.g., dialkyl ketal derivatives) mitigates side reactions. Additionally, macroreticular ion-exchange resins improve reaction homogeneity.

Solvent Selection

n-Butylacetate’s high boiling point (126–128°C) enables prolonged reflux without decomposition, unlike lower-boiling solvents like dichloromethane. THF’s Lewis basicity facilitates metalation but requires strict anhydrous conditions.

Scientific Research Applications

Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester has numerous applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as probes for biological systems.

    Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of boronic acid, 1-hexynyl-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps in this mechanism include transmetallation, oxidative addition, and reductive elimination.

Comparison with Similar Compounds

Key Observations :

  • Hexynyl vs. Allyl/Propenyl Groups : The hexynyl group in the target compound introduces alkyne reactivity , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications, absent in allyl or propenyl analogs .
  • Heterocyclic vs. Aliphatic Substituents : Pyridinyl-hexyloxy analogs (e.g., ) offer aromatic π-system interactions, useful in catalysis or sensor applications, whereas the hexynyl group prioritizes aliphatic reactivity.

Reactivity and Stability

  • Hydrolytic Stability : Bulky isopropyl esters in the target compound likely confer higher hydrolytic stability than methyl or ethyl esters, as demonstrated in studies of boronic ester protective groups . For example, phenylboronic esters with pinacol groups require acidic conditions for deprotection, whereas isopropyl esters may resist hydrolysis under mildly acidic or neutral conditions .
  • Cross-Coupling Efficiency : Allyl or propenyl boronic esters (e.g., ) are highly reactive in Suzuki-Miyaura couplings due to their unsaturated bonds. In contrast, the hexynyl group may limit direct coupling efficiency but enable orthogonal reactivity for post-functionalization via alkyne-specific reactions.

Challenges and Limitations

  • Solubility : The hydrophobic isopropyl and hexynyl groups may limit solubility in aqueous media, restricting biological or aqueous-phase applications.
  • Synthetic Complexity: Introducing the hexynyl substituent requires specialized alkynylation protocols, as seen in boronic ester syntheses involving alkynyl Grignard reagents or Sonogashira couplings .

Biological Activity

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. Specifically, the compound Boronic acid, 1-hexynyl-, bis(1-methylethyl) ester exhibits unique characteristics that make it a subject of interest for various therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, which is pivotal in their biological interactions. The esterification of boronic acids enhances their stability and bioavailability. The specific structure of This compound allows it to engage in various biochemical pathways.

1. Anticancer Activity

Boronic acid derivatives have been shown to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. For instance, studies indicated that certain boronic acid compounds can halt the cell cycle at the G2/M phase, leading to growth inhibition in multiple myeloma cells (IC50 values around 6-8 nM) . The introduction of boronic acid moieties into existing anticancer drugs has been shown to enhance their efficacy significantly.

CompoundIC50 (nM)Mechanism of Action
Bortezomib7.05Proteasome inhibition
Boronic Acid Derivative6.74Cell cycle arrest

2. Antibacterial Activity

The antibacterial potential of boronic acids has been explored extensively. These compounds can act as β-lactamase inhibitors, effectively combating resistant bacterial strains. For example, certain derivatives showed Ki values as low as 0.004 µM against class C β-lactamases . This highlights the potential of boronic acid derivatives in developing new antibiotics.

CompoundKi (µM)Target
Boronic Acid Derivative A0.004Class C β-lactamases
Boronic Acid Derivative B0.008Class C β-lactamases

3. Antiviral Properties

Recent studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral replication mechanisms. Their ability to interact with viral proteins through reversible covalent bonding could lead to novel antiviral therapies .

Case Study 1: Cancer Treatment

A study investigated the effects of a specific boronic acid derivative on U266 multiple myeloma cells. It was found that the compound induced apoptosis and inhibited cell proliferation effectively at low concentrations (IC50 = 6 nM). The mechanism involved the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .

Case Study 2: Antibiotic Development

Another study focused on designing boronic acid derivatives as β-lactamase inhibitors. The synthesized compounds demonstrated potent inhibitory activity against resistant bacterial strains, showing promise for use in combination therapies with existing antibiotics .

Q & A

Q. What are the primary synthetic routes for preparing boronic acid esters such as 1-hexynyl-, bis(1-methylethyl) ester, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Traditional Grignard Route : Organometallic reagents (e.g., hexynyl magnesium bromide) react with bis(1-methylethyl) borate esters under anhydrous conditions. Hydrolysis yields the boronic acid ester .
  • Modern EDA Complex Method : Electron-Donor–Acceptor (EDA) complexes, formed with triethylamine and diboron reagents under blue-light irradiation, enable stereocontrolled synthesis with high functional-group tolerance .
  • Key Variables : Temperature (-78°C for Grignard vs. ambient for EDA), solvent polarity, and catalyst choice (e.g., transition metals for cross-coupling).
Synthetic Method Yield Range Stereocontrol Reference
Grignard Reaction60–75%Low
EDA Complex80–95%High

Q. How do structural features (e.g., alkynyl substituents) influence the reactivity of boronic acid esters in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • The electron-withdrawing nature of the hexynyl group enhances electrophilicity at the boron center, accelerating transmetallation with palladium catalysts.
  • Steric hindrance from bis(1-methylethyl) ester groups may slow oxidative addition; optimized ligand systems (e.g., SPhos) mitigate this .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in boronic ester formation kinetics under varying pH conditions?

Methodological Answer:

  • pH Depression Method : Monitor pH shifts during diol binding to determine binding constants (Ka). Contrary to earlier assumptions, optimal esterification occurs near the boronic acid’s pKa (~8.6), not in highly basic conditions .
  • NMR Titration : Track ¹¹B NMR chemical shifts (δ 28–32 ppm for tetrahedral boronate esters vs. δ 18–22 ppm for trigonal boronic acids) to quantify equilibrium species .
  • Contradiction Example : Lorand and Edwards’ pH > pKa hypothesis vs. Springsteen’s revised model .

Q. How can computational modeling predict the stability of boronic acid esters in aqueous vs. organic media, and how do these predictions align with experimental data?

Methodological Answer:

  • DFT Calculations : Evaluate thermodynamic stability of tetrahedral (esterified) vs. trigonal (free acid) forms. Alkynyl groups increase hydrophobicity, reducing hydrolysis in aqueous buffers .
  • Experimental Validation : Compare HPLC retention times (C18 columns) with logP values from computational models. Discrepancies often arise from solvent polarity effects .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during the functionalization of 1-hexynyl boronic esters in drug conjugate synthesis?

Methodological Answer:

  • Protecting Groups : Use pinacol esters to stabilize boronates during coupling steps .
  • Low-Temperature Quenching : Add H₂O₂ after cross-coupling to oxidize residual boronic acids, preventing undesired protodeboronation .
  • Catalytic Systems : Palladium/copper bimetallic catalysts reduce side reactions in aryl-alkynyl bond formation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal pH for boronic ester formation with vicinal diols?

Methodological Answer:

  • Early Studies : Lorand and Edwards proposed pH > pKa (basic conditions) to maximize boronate anion (tetrahedral) formation .
  • Revised Model : Springsteen demonstrated that neutral pH (~7.4) suffices when amines (e.g., Tris buffer) stabilize the boronate ester via B–N interactions, avoiding excessive base-induced hydrolysis .
Condition Binding Constant (Ka) Reference
pH 10.0 (No Amine)10² M⁻¹
pH 7.4 (With Amine)10⁴ M⁻¹

Application-Oriented Questions

Q. How can boronic acid esters be integrated into stimuli-responsive hydrogels for targeted drug delivery?

Methodological Answer:

  • Diol-Responsive Systems : Incorporate 1-hexynyl boronic esters into polymer backbones. Glucose or catechol binding triggers hydrogel dissolution via ester hydrolysis .
  • In Vivo Stability : Bis(1-methylethyl) esters enhance resistance to serum esterases compared to pinacol derivatives .

Q. What role do boronic esters play in designing covalent organic frameworks (COFs) for catalytic applications?

Methodological Answer:

  • Dynamic Covalent Chemistry : Reversible boronate ester linkages enable self-healing COFs. Alkynyl groups provide sites for post-synthetic modification (e.g., click chemistry) .
  • Catalytic Sites : Boron centers act as Lewis acid catalysts in asymmetric synthesis, with alkynyl spacers tuning electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.